molecular formula C14H12N2 B14734117 2-Ethylphenazine CAS No. 6479-95-4

2-Ethylphenazine

Cat. No.: B14734117
CAS No.: 6479-95-4
M. Wt: 208.26 g/mol
InChI Key: YVMISCKYWSCUST-UHFFFAOYSA-N
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Description

2-Ethylphenazine is a substituted phenazine derivative characterized by an ethyl group (-CH₂CH₃) attached to the phenazine core at the 2-position. Phenazine itself (C₁₂H₈N₂) is a heterocyclic aromatic compound with two nitrogen atoms in its fused benzene ring system .

Properties

CAS No.

6479-95-4

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-ethylphenazine

InChI

InChI=1S/C14H12N2/c1-2-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3

InChI Key

YVMISCKYWSCUST-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC3=CC=CC=C3N=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Phenazine (CAS 92-82-0)

Structural Comparison : Phenazine lacks the ethyl group present in 2-Ethylphenazine, resulting in a planar, unsubstituted aromatic system.
Properties and Applications :

  • Solubility : Phenazine exhibits low water solubility due to its aromaticity, a trait likely exacerbated in 2-Ethylphenazine due to the hydrophobic ethyl group.
  • Applications: Phenazine is primarily used in diagnostics (e.g., redox indicators) . The ethyl group in 2-Ethylphenazine may improve lipid solubility, expanding its use in biomedical imaging or organic electronics. Safety: Phenazine poses hazards such as eye and skin irritation, with handling precautions advised . Substituted derivatives like 2-Ethylphenazine may require modified safety protocols due to altered reactivity.

Ethyl-Substituted Heterocycles: Thiazole Carboxylates (CAS 206555-97-7)

Structural Comparison : ETHYL 2-PIPERAZINE-4-PHENYL THIAZOLE-5-CARBOXYLATE incorporates an ethyl group on a thiazole ring, contrasting with 2-Ethylphenazine’s ethylated phenazine core .
Reactivity :

  • Thiazole derivatives are prone to nucleophilic substitution at the carboxylate group, whereas phenazines undergo electrophilic aromatic substitution.
  • The ethyl group in thiazole carboxylates may enhance steric hindrance, reducing reaction rates compared to 2-Ethylphenazine’s electronically activated phenazine system.
    Applications : Thiazole carboxylates are often used as intermediates in drug synthesis , while 2-Ethylphenazine’s extended conjugation could favor optoelectronic applications.

Aza-Anthracenes (e.g., 2-Aza-9,10-Diphenylanthracene)

Structural Comparison : Aza-anthracenes feature a single nitrogen atom in an anthracene backbone, differing from phenazine’s dual nitrogen atoms .
Electronic Properties :

  • Nitrogen incorporation in aza-anthracenes reduces HOMO-LUMO gaps, enhancing conductivity. In contrast, 2-Ethylphenazine’s dual nitrogen atoms and ethyl group may further modulate electron density for tailored redox behavior.
    Synthesis : Aza-anthracenes require precise nitrogen doping via cycloaddition or cross-coupling , while 2-Ethylphenazine synthesis likely involves alkylation of phenazine precursors.

Ethyl-2-Benzothiazolyl Acetate and Hydrazide Derivatives

Structural Comparison : These compounds feature ethyl groups on benzothiazole rings, which are sulfur- and nitrogen-containing heterocycles .
Reactivity :

  • Benzothiazolyl derivatives undergo hydrolysis and condensation reactions due to their ester/hydrazide functionalities. 2-Ethylphenazine, lacking such groups, may exhibit stability under similar conditions.
    Applications : Benzothiazoles are used as fluorescent probes , whereas 2-Ethylphenazine’s rigid structure could favor applications in organic semiconductors.

Data Tables

Table 1: Key Properties of 2-Ethylphenazine and Comparators

Compound Core Structure Substituent Key Applications Reference
Phenazine Phenazine None Diagnostics, redox agents
2-Ethylphenazine Phenazine Ethyl (C-2) (Inferred) Organic electronics
ETHYL 2-PIPERAZINE-... Thiazole Ethyl, carboxylate Drug intermediates
2-Aza-9,10-Diphenylanthracene Anthracene Nitrogen (C-2) Materials science

Table 2: Reactivity and Stability

Compound Electrophilic Reactivity Hydrophobicity Thermal Stability
Phenazine Moderate Low High
2-Ethylphenazine High (due to ethyl) High Moderate
Ethyl-2-Benzothiazolyl Acetate Low (ester hydrolysis) Moderate Low

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